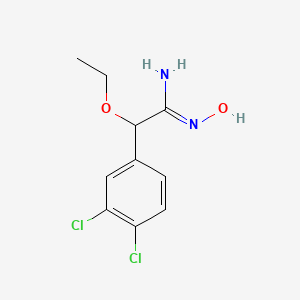

2-(3,4-Dichlorophenyl)-2-ethoxyacetamidoxime

Description

2-(3,4-Dichlorophenyl)-2-ethoxyacetamidoxime is a synthetic organic compound characterized by a 3,4-dichlorophenyl moiety, an ethoxy group, and an amidoxime functional group. The 3,4-dichlorophenyl group is a common motif in opioid receptor ligands (e.g., U-47700, U-50488H) and herbicides (e.g., methazole), while the amidoxime group may enhance hydrogen-bonding capacity and solubility compared to simpler amides or esters .

Properties

CAS No. |

33954-76-6 |

|---|---|

Molecular Formula |

C10H12Cl2N2O2 |

Molecular Weight |

263.12 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-2-ethoxy-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C10H12Cl2N2O2/c1-2-16-9(10(13)14-15)6-3-4-7(11)8(12)5-6/h3-5,9,15H,2H2,1H3,(H2,13,14) |

InChI Key |

SZZUPDHXNKTILB-UHFFFAOYSA-N |

Isomeric SMILES |

CCOC(C1=CC(=C(C=C1)Cl)Cl)/C(=N/O)/N |

Canonical SMILES |

CCOC(C1=CC(=C(C=C1)Cl)Cl)C(=NO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features

- 3,4-Dichlorophenyl Core : Shared with opioid analogs (e.g., U-47700, U-50488H) and methazole, a herbicide .

- Amidoxime Functional Group : Distinct from the amide or oxadiazolidine-dione groups in analogs, offering unique hydrogen-bonding and coordination properties .

Table 1: Structural and Functional Comparison

Pharmacological and Functional Comparisons

Receptor Binding Profiles

- U-47700 : Exhibits high μ-opioid receptor (MOR) affinity (7.5× reference standard) with minimal κ-opioid receptor (KOR) activity, making it a potent analgesic .

- U-50488H : Selective KOR agonist (KOR Ki = 3.1 nM) with negligible MOR binding .

- Hypothetical Target Compound : The ethoxy and amidoxime groups may reduce affinity for opioid receptors compared to U-drugs, as bulky substituents on the acetamide backbone are critical for receptor engagement .

Hydrogen Bonding and Conformation

- Crystal Structure Insights: In related N-substituted 2-arylacetamides (e.g., ), dihedral angles between the dichlorophenyl ring and adjacent groups range from 44.5° to 77.5°, influencing molecular packing and receptor docking .

Physicochemical and Functional Implications

Data Table: Pharmacological and Structural Parameters

Table 2: Receptor Binding and Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dichlorophenyl)-2-ethoxyacetamidoxime, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Multi-step synthesis is typically required, starting with halogenated precursors. For example, coupling 3,4-dichlorophenyl groups with ethoxyacetamidoxime intermediates under controlled conditions. Key steps include:

- Nucleophilic substitution for introducing the ethoxy group, using anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ .

- Oxime formation via hydroxylamine hydrochloride under reflux, monitored by TLC to track intermediate purity .

- Purification via column chromatography or recrystallization, with yields optimized by adjusting temperature (60–80°C) and reaction time (12–24 hours) .

Q. How can spectroscopic techniques (NMR, MS) and X-ray crystallography be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for dichlorophenyl protons (δ 7.2–7.8 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and amidoxime NH₂ (δ 5.5–6.0 ppm). Compare with deuterated analogs to resolve overlapping signals .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns, ensuring correct functional group assembly .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks by growing single crystals in ethanol/water mixtures. Data can be deposited in repositories like CCDC for validation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., amidoxime NH₂ for hydrogen bonding). Compare with experimental IR/Raman spectra for validation .

- Molecular Docking : Simulate binding affinities to targets like enzymes or receptors. Use software (AutoDock Vina) to model interactions with 3,4-dichlorophenyl moieties in hydrophobic pockets .

Q. What strategies resolve contradictions in reported bioactivity data, such as varying IC₅₀ values across studies?

- Methodological Answer :

- Standardized Assays : Use consistent in vitro models (e.g., HEK293 cells for receptor studies) and controls (e.g., reference inhibitors) to minimize variability .

- Structural Analogs : Compare activity of derivatives (e.g., 2-cyano or methylamino analogs) to isolate the impact of substituents on bioactivity .

- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (ANOVA) to identify outliers caused by assay conditions (pH, temperature) .

Q. How can stereochemical purity be ensured during synthesis, and what analytical techniques are most effective?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers. Confirm purity >98% via UV detection at 254 nm .

- Circular Dichroism (CD) : Analyze Cotton effects to verify absolute configuration, especially if the compound exhibits planar chirality .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.